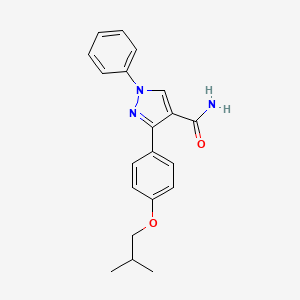

3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, a class known for its wide range of applications in pharmaceuticals, agriculture, and materials science. Pyrazole derivatives are recognized for their diverse biological activities and chemical properties, making them of interest in synthetic organic chemistry and drug design.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with diketones or their equivalents. For compounds similar to "3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide," an approach might involve the reaction between a suitably substituted phenyl hydrazine and a β-diketone or β-ketoester in the presence of acid or base catalysts to form the pyrazole core, followed by subsequent functionalization to introduce the isobutoxyphenyl and phenyl groups (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule. For example, the crystal structure of a related pyrazole derivative showed specific dihedral angles between rings, confirming their conformation and highlighting intermolecular hydrogen bond interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of multiple reactive sites. The reactivity can be influenced by substituents on the pyrazole ring, which can either activate or deactivate the ring towards further chemical transformations. Functional groups such as carboxamide provide additional reaction pathways, including amidation and hydrolysis.

Physical Properties Analysis

The physical properties of pyrazole derivatives like "3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide" are influenced by their molecular structure. Compounds in this class typically exhibit good thermal stability and may have distinct melting points, solubilities, and crystalline forms. These properties are crucial for the compound's application in various fields and can be tailored through chemical modifications (Kumara et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as Febuxostat, is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolism of purines in the body, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid .

Mode of Action

Febuxostat is a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting xanthine oxidase, Febuxostat prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid in the body .

Biochemical Pathways

The inhibition of xanthine oxidase by Febuxostat affects the purine metabolism pathway . This pathway is responsible for the synthesis and degradation of purines, which are essential compounds for nucleic acid synthesis, energy-requiring reactions, cofactor reactions, and intercellular and intracellular signaling . By inhibiting xanthine oxidase, Febuxostat disrupts the final steps of purine degradation, leading to a decrease in uric acid production .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed following oral administration . It is extensively bound to plasma proteins, particularly albumin . The drug is metabolized via several cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases . The elimination half-life of Febuxostat is approximately 5-8 hours . It is excreted in both urine and feces, mostly as metabolites .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This is beneficial in conditions such as gout, where the accumulation of uric acid crystals in joints leads to inflammation and pain . By reducing uric acid production, Febuxostat can help to alleviate the symptoms of gout and prevent future gout attacks .

Action Environment

The action of Febuxostat can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Additionally, the efficacy of Febuxostat may be influenced by the patient’s renal function, as impaired renal function can lead to increased serum concentrations of the drug . The stability of Febuxostat may also be affected by storage conditions, with the drug needing to be stored in a cool, dry place .

Eigenschaften

IUPAC Name |

3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14(2)13-25-17-10-8-15(9-11-17)19-18(20(21)24)12-23(22-19)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H2,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANATQFMKZSGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5817781.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5817796.png)

![N-acetyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5817800.png)

![2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5817809.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5817821.png)

![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)

![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)

![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)

![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)